3-Fluoro-4-nitroanisole
Overview
Description
3-Fluoro-4-nitroanisole: is an organic compound with the molecular formula C7H6FNO3 . It is a derivative of anisole, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-nitroanisole typically involves a multi-step synthesis process. One common method includes the nitration of 3-fluoroanisole, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitroanisole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 3-Fluoro-4-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Oxidation: 3-Fluoro-4-nitrophenol.
Scientific Research Applications
Chemistry: 3-Fluoro-4-nitroanisole is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can serve as lead structures in the design of new drugs targeting various diseases .
Industry: In the chemical industry, this compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitroanisole and its derivatives largely depends on the specific application and targetThe fluorine atom can also affect the molecule’s lipophilicity and metabolic stability, which are important factors in drug design .
Comparison with Similar Compounds
- 2-Fluoro-4-nitroanisole
- 4-Fluoro-3-nitroanisole
- 3-Fluoro-2-nitroanisole
Comparison: Compared to its isomers, 3-Fluoro-4-nitroanisole has a unique substitution pattern that can lead to different reactivity and properties. For instance, the position of the nitro and fluorine groups can influence the compound’s electronic distribution and steric effects, which in turn affect its chemical behavior and applications .
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEJCMKVJYUUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340560 | |
Record name | 3-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-38-8 | |
Record name | 3-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Fluoro-4-nitroanisole in the synthesis of 3-Fluoro-4-iodoanisole?
A1: this compound serves as a crucial intermediate in the synthesis of 3-Fluoro-4-iodoanisole. It is synthesized from 3-fluoroanisole through nitration and then further converted to 3-fluoro-4-aminoanisole via reduction. This final compound then undergoes diazotization and reaction with potassium iodide to yield the desired product, 3-Fluoro-4-iodoanisole. []
Q2: What spectroscopic data is available for this compound?
A2: While the paper mentions the use of IR and 1H NMR spectroscopy for product characterization, it does not provide the specific spectra or data for this compound. []
Q3: What are the reported melting points for this compound and its subsequent product in the synthesis pathway?
A3: The research reports a boiling point of 151.2°C for this compound. Its subsequent product, 3-fluoro-4-aminoanisole, has a reported melting point of 240-241°C. []
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